molecular formula C23H26N2O2S B11342965 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2,3-dimethylphenoxy)propan-1-one

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2,3-dimethylphenoxy)propan-1-one

Cat. No.: B11342965
M. Wt: 394.5 g/mol
InChI Key: GOUVZVXQZNAHTN-UHFFFAOYSA-N
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Description

Compound A , belongs to the quinazolinone family. Quinazoline derivatives have garnered attention due to their diverse pharmacodynamic properties, including antitumor, sedative, analgesic, antidiabetic, antibacterial, antifungal, and anti-inflammatory effects . The quinazoline nucleus serves as a scaffold for various antitumor drugs, particularly inhibitors of tyrosine kinase receptors (TKR), which are overexpressed in several cancers.

Preparation Methods

Synthesis:: Compound A can be synthesized through a multistep process

Chemical Reactions Analysis

Compound A undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions using appropriate nucleophiles (e.g., amines, alkoxides).

Major products formed from these reactions include derivatives of Compound A with modified functional groups.

Scientific Research Applications

Compound A finds applications in:

    Chemistry: As a building block for designing novel compounds.

    Biology: Investigating its effects on cellular processes.

    Medicine: Potential anticancer activity, especially as a TKR inhibitor.

    Industry: Developing pharmaceuticals and agrochemicals.

Mechanism of Action

The precise mechanism by which Compound A exerts its effects involves interactions with molecular targets and signaling pathways. Further research is needed to elucidate these mechanisms fully.

Comparison with Similar Compounds

Compound A’s uniqueness lies in its specific structure and functional groups. Similar compounds include other quinazolinones, but each exhibits distinct properties.

Properties

Molecular Formula

C23H26N2O2S

Molecular Weight

394.5 g/mol

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(2,3-dimethylphenoxy)propan-1-one

InChI

InChI=1S/C23H26N2O2S/c1-15-7-6-9-20(16(15)2)27-17(3)23(26)25-13-11-18(12-14-25)22-24-19-8-4-5-10-21(19)28-22/h4-10,17-18H,11-14H2,1-3H3

InChI Key

GOUVZVXQZNAHTN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3)C

Origin of Product

United States

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